4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-propylthiolan-3-amine
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Overview
Description
4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-propylthiolan-3-amine is a complex organic compound with a unique structure that includes a sulfonyl group, a thiolane ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-propylthiolan-3-amine typically involves multiple steps, starting with the preparation of the thiolane ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Ethylphenyl Group: This can be done through Friedel-Crafts alkylation or related reactions.
Incorporation of the Amine Group: This step may involve amination reactions using amine precursors and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-propylthiolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-propylthiolan-3-amine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-propylthiolan-3-amine involves its interaction with specific molecular targets and pathways. The sulfonyl and amine groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine
- 4-(4-ethylphenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]-1,1-dioxothiolan-3-amine
Uniqueness
4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-propylthiolan-3-amine is unique due to its specific combination of functional groups and its structural configuration
Properties
IUPAC Name |
4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-propylthiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-3-9-16-14-10-21(17,18)11-15(14)22(19,20)13-7-5-12(4-2)6-8-13/h5-8,14-16H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXXNSZNZVDLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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